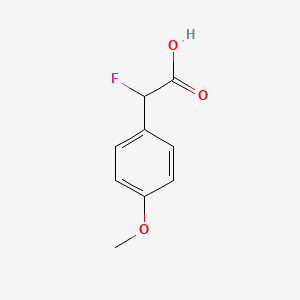
2-Fluoro-2-(4-methoxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-(4-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of acetic acid where the hydrogen atom on the alpha carbon is replaced by a 4-methoxyphenyl group and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(4-methoxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of 2,4,5-trifluorobenzonitrile, followed by hydrolysis and esterification steps . The reaction conditions typically involve the use of solvents such as acetonitrile and catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-2-(4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction could produce 4-methoxyphenylethanol.
Aplicaciones Científicas De Investigación
2-Fluoro-2-(4-methoxyphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2-(4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyphenylacetic acid: Similar structure but lacks the fluorine atom.
4-Fluoro-2-methoxyphenylacetic acid: Similar structure with the fluorine atom in a different position.
2-Fluoro-4-methoxyphenylacetic acid: Another positional isomer with different chemical properties.
Uniqueness
2-Fluoro-2-(4-methoxyphenyl)acetic acid is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H9FO3 |
|---|---|
Peso molecular |
184.16 g/mol |
Nombre IUPAC |
2-fluoro-2-(4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H9FO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,1H3,(H,11,12) |
Clave InChI |
OXNARXKXAYMBFZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


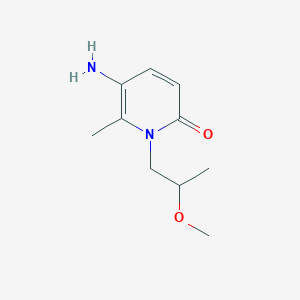
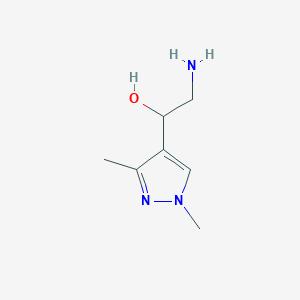
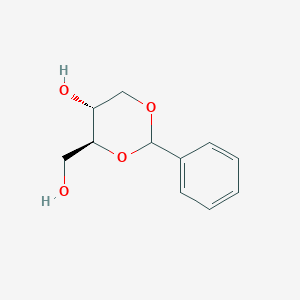


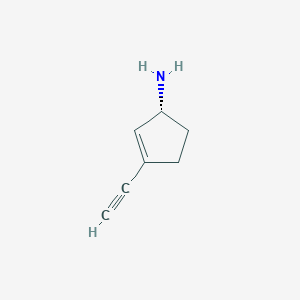

![(1R)-1-Benzo[B]thiophen-3-ylethylamine](/img/structure/B13321236.png)
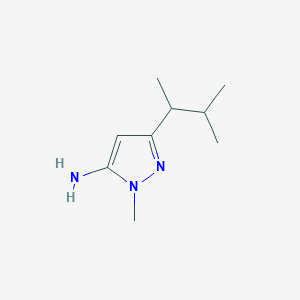
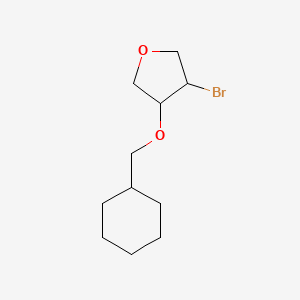
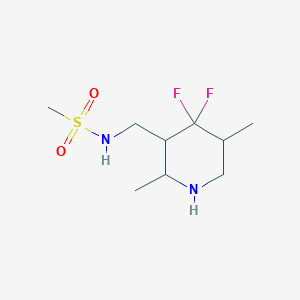
![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13321253.png)
![[1-(tert-butoxycarbonyl)-5-{[1-(tert-butoxycarbonyl)piperidin-4-yl]amino}-1H-indol-2-yl]boronic acid](/img/structure/B13321278.png)

